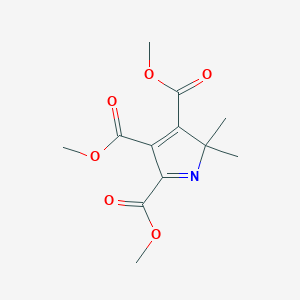
N,N'-(Butane-1,4-diyl)bis(2-hydroxypropanamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(Butane-1,4-diyl)bis(2-hydroxypropanamide) is a chemical compound characterized by the presence of two hydroxypropanamide groups connected by a butane-1,4-diyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Butane-1,4-diyl)bis(2-hydroxypropanamide) typically involves the reaction of butane-1,4-diamine with 2-hydroxypropanoic acid or its derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of N,N’-(Butane-1,4-diyl)bis(2-hydroxypropanamide) may involve large-scale synthesis using similar reaction conditions as in the laboratory but optimized for higher yields and efficiency. This may include the use of continuous flow reactors and advanced purification techniques to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N,N’-(Butane-1,4-diyl)bis(2-hydroxypropanamide) can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The amide groups can be reduced to amines under specific conditions.
Substitution: The hydroxy groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or esters depending on the substituent used.
Scientific Research Applications
N,N’-(Butane-1,4-diyl)bis(2-hydroxypropanamide) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of N,N’-(Butane-1,4-diyl)bis(2-hydroxypropanamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and amide groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N,N’-(Hexane-1,6-diyl)bis(2-hydroxypropanamide): Similar structure but with a hexane linker instead of butane.
N,N’-(Butane-1,4-diyl)bis(bromoacetamide): Contains bromoacetamide groups instead of hydroxypropanamide.
Uniqueness
N,N’-(Butane-1,4-diyl)bis(2-hydroxypropanamide) is unique due to its specific combination of hydroxy and amide groups connected by a butane linker. This structure imparts distinct chemical and physical properties, making it suitable for various specialized applications.
Properties
CAS No. |
207454-53-3 |
|---|---|
Molecular Formula |
C10H20N2O4 |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
2-hydroxy-N-[4-(2-hydroxypropanoylamino)butyl]propanamide |
InChI |
InChI=1S/C10H20N2O4/c1-7(13)9(15)11-5-3-4-6-12-10(16)8(2)14/h7-8,13-14H,3-6H2,1-2H3,(H,11,15)(H,12,16) |
InChI Key |
YMTFCJBSNZZNDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCCCCNC(=O)C(C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-1H-benzoimidazol-2-ylsulfanyl]-N-thiazol-2-yl-acetamide](/img/structure/B12574609.png)
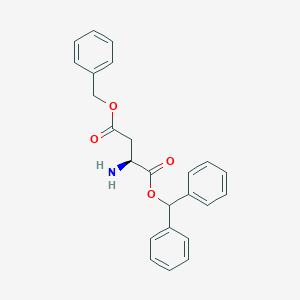
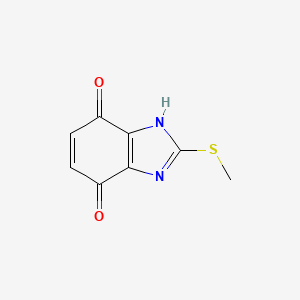
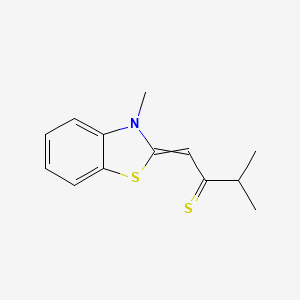

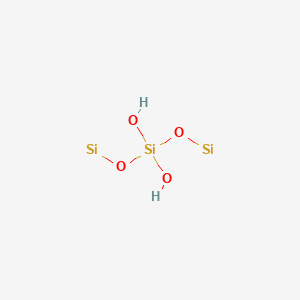
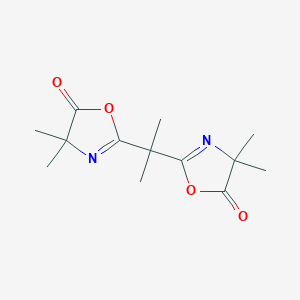
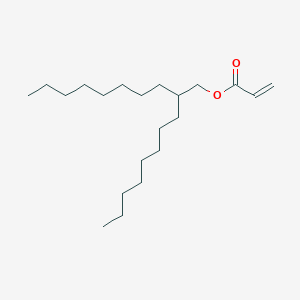
![N,N'-(2-Bromo-5-hydroxy-1,4-phenylene)bis[N'-(4-cyanophenyl)urea]](/img/structure/B12574652.png)
![2-Methyl-5-[(2-methylpyrrolidin-1-yl)carbonyl]pyridine](/img/structure/B12574665.png)

![4-Methoxy-4'-({4-[(prop-2-en-1-yl)oxy]phenyl}methoxy)-1,1'-biphenyl](/img/structure/B12574677.png)
![Phosphonic acid, [1-hydroxy-4-(3-phenoxyphenyl)butyl]-, diethyl ester](/img/structure/B12574693.png)
